molecular formula C20H20F3N5O3S2 B14980075 N-(3,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B14980075
M. Wt: 499.5 g/mol
InChI Key: RVIJZDXXSNGPAH-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of fluorinated aromatic rings, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride derivative.

    Attachment of the Fluorinated Phenyl Groups: This can be done through nucleophilic aromatic substitution reactions, where the fluorine atoms are introduced using fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can occur at the triazole ring or the sulfonamide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-DIFLUOROPHENYL)-2-[(4-METHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • **N-(3,4-DICHLOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The unique combination of fluorinated aromatic rings, a triazole ring, and a sulfonamide group in N-(3,4-DIFLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE distinguishes it from similar compounds. The presence of multiple fluorine atoms can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C20H20F3N5O3S2

Molecular Weight

499.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20F3N5O3S2/c1-3-27-18(11-28(33(2,30)31)15-7-4-13(21)5-8-15)25-26-20(27)32-12-19(29)24-14-6-9-16(22)17(23)10-14/h4-10H,3,11-12H2,1-2H3,(H,24,29)

InChI Key

RVIJZDXXSNGPAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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